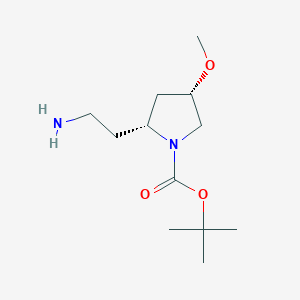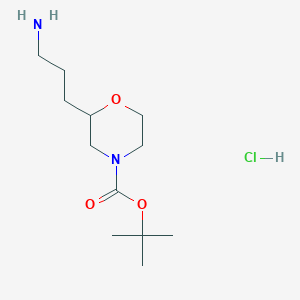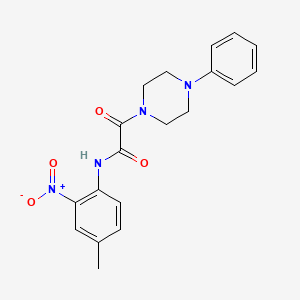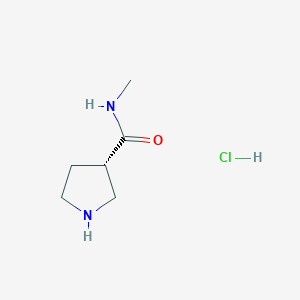![molecular formula C5H7Br2N3 B2424660 7-Brom-1H,2H,3H-pyrazolo[1,5-a]imidazolhydrobromid CAS No. 1776066-28-4](/img/structure/B2424660.png)
7-Brom-1H,2H,3H-pyrazolo[1,5-a]imidazolhydrobromid
Übersicht
Beschreibung
7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Wissenschaftliche Forschungsanwendungen
Antimikrobielle und antibakterielle Anwendungen
Imidazolderivate haben signifikante antibakterielle und antimikrobielle Aktivitäten gezeigt . So haben beispielsweise bestimmte Imidazolderivate eine potente Antituberkuloseaktivität gegen Mycobacterium tuberculosis gezeigt .
Antikrebsanwendungen
Imidazolverbindungen haben nachweislich entzündungshemmende Eigenschaften . Dadurch sind sie möglicherweise bei der Behandlung von Erkrankungen mit Entzündungen nützlich.
Antitumor- und Antikrebsanwendungen
Imidazolderivate haben sich im Bereich der Onkologie als vielversprechend erwiesen. Einige Verbindungen haben Antitumoreigenschaften gezeigt . So wurden beispielsweise bestimmte 7-Brom-1,4-Dihydrothieno-Derivate auf ihre in-vitro-Antikrebsaktivität gegen verschiedene menschliche Krebszelllinien untersucht .
Antidiabetische Anwendungen
Imidazolverbindungen sollen antidiabetische Wirkungen haben . Dies deutet auf mögliche Anwendungen bei der Behandlung und Kontrolle von Diabetes hin.
Antivirene Anwendungen
Bestimmte Imidazolderivate haben antivirale Eigenschaften gezeigt . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Virusinfektionen hin.
Anwendungen in der Materialwissenschaft
Imidazol und seine Derivate finden Anwendungen in der Materialwissenschaft, beispielsweise in Farbstoffen für Solarzellen und andere optische Anwendungen .
Anwendungen in der Katalyse
Imidazolverbindungen wurden in der Katalyse eingesetzt, was auf mögliche Anwendungen in verschiedenen chemischen Reaktionen hindeutet .
Pharmazeutische Anwendungen
Imidazol ist ein Kernbestandteil vieler im Handel erhältlicher Medikamente, wie zum Beispiel Clemizol (Antihistaminikum), Etonitazen (Analgetikum), Enviroxime (Antiviral), Astemizol (Antihistaminikum), Omeprazol, Pantoprazol (Antiulkusmittel), Thiabendazol (Antihelminthikum), Nocodazol (Antinematodal), Metronidazol, Nitrosoimidazol (bakterizid), Megazol (Trypanocid), Azathioprin (Anti-Rheumamittel), Dacarbazin (Hodgkin-Krankheit), Tinidazol, Ornidazol (Antiprotozoikum und Antibakteriell) usw. .
Eigenschaften
IUPAC Name |
7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3.BrH/c6-4-3-8-9-2-1-7-5(4)9;/h3,7H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARVZOQPISKDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)Br)N1.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776066-28-4 | |
| Record name | 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2424579.png)
![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2424580.png)

![1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B2424583.png)
![1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2424584.png)
![ethyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2424586.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide](/img/structure/B2424587.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)thiophene-2-carboxamide](/img/structure/B2424589.png)
![4-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2424590.png)

![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2424595.png)



